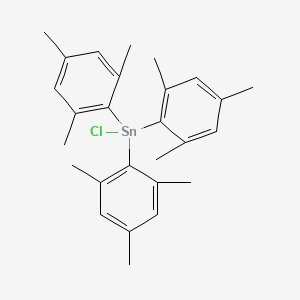
Chlorotris(2,4,6-trimethylphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotris(2,4,6-trimethylphenyl)stannane is a chemical compound with the molecular formula C27H33ClSn It is a tin-based organometallic compound, where the tin atom is bonded to three 2,4,6-trimethylphenyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotris(2,4,6-trimethylphenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 2,4,6-trimethylphenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
SnCl4+3C9H11MgBr→Sn(C9H11)3Cl+3MgBrCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Chlorotris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states, leading to the formation of tin(IV) compounds.
Reduction Reactions: The compound can be reduced to form tin(II) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: The major products are organotin compounds with different substituents replacing the chlorine atom.
Oxidation Reactions: The products include tin(IV) oxides or other higher oxidation state tin compounds.
Reduction Reactions: The products are typically tin(II) compounds with reduced oxidation states.
Scientific Research Applications
Chlorotris(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of chlorotris(2,4,6-trimethylphenyl)stannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound. The pathways involved include coordination chemistry and organometallic reactions, where the tin atom plays a central role in mediating the chemical processes.
Comparison with Similar Compounds
Chlorotris(2,4,6-trimethylphenyl)stannane can be compared with other similar organotin compounds, such as:
Chlorotris(2,4,6-trimethylphenyl)germane: Similar structure but with a germanium atom instead of tin.
Chlorotris(2,4,6-trimethylphenyl)silane: Similar structure but with a silicon atom instead of tin.
Chlorotris(2,4,6-trimethylphenyl)lead: Similar structure but with a lead atom instead of tin.
The uniqueness of this compound lies in the specific properties imparted by the tin atom, such as its reactivity and coordination chemistry, which differ from those of germanium, silicon, and lead analogs.
Properties
CAS No. |
6199-33-3 |
|---|---|
Molecular Formula |
C27H33ClSn |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
chloro-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.ClH.Sn/c3*1-7-4-8(2)6-9(3)5-7;;/h3*4-5H,1-3H3;1H;/q;;;;+1/p-1 |
InChI Key |
UGIXCBRKMXUFSI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















